molecular formula C16H23N7OS B2933287 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2415462-99-4

4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B2933287
CAS No.: 2415462-99-4
M. Wt: 361.47
InChI Key: OQAMWHWODLIBQE-UHFFFAOYSA-N
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Description

4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiadiazole Ring: Starting with the appropriate precursors, the thiadiazole ring is synthesized through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is then constructed using condensation reactions involving suitable aldehydes and amines.

    Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.

    Morpholine Ring Attachment: Finally, the morpholine ring is attached to the pyrimidine ring through additional substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at various nitrogen atoms within the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents, and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}piperidine
  • 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}pyrrolidine

Uniqueness

The uniqueness of 4-{4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine lies in its combination of the morpholine, pyrimidine, and thiadiazole rings. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the morpholine ring may enhance its solubility and bioavailability compared to its analogs.

Properties

IUPAC Name

4-[4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7OS/c1-12-11-14(18-15(17-12)22-7-9-24-10-8-22)21-3-5-23(6-4-21)16-20-19-13(2)25-16/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAMWHWODLIBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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